Allyltrimethoxysilane
Overview
Description
Synthesis Analysis
ATMS is synthesized through various catalytic processes, involving different metal catalysts such as silver, copper, and palladium, which facilitate the addition of allyl groups to carbonyl compounds, imines, and other substrates. Notably, the synthesis often involves enantioselective allylation, making ATMS particularly valuable for creating asymmetric molecules with high enantiomeric excess (ee) (Yamamoto & Wadamoto, 2007).
Molecular Structure Analysis
The molecular structure of ATMS, characterized by the presence of an allyl group attached to a silicon atom through a methoxy group, allows for diverse reactivity patterns. This structure is critical for its ability to participate in a variety of chemical reactions, contributing to its wide application in organic synthesis.
Chemical Reactions and Properties
ATMS is known for its role in catalytic allylation reactions. It has been used extensively for the allylation of carbonyl compounds, ketones, aldehydes, and imines, often employing catalytic systems that include metals such as copper, palladium, and silver in combination with various ligands to achieve high yields and enantioselectivity (Yamasaki et al., 2002). These reactions are fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Scientific Research Applications
1. Asymmetric Allylation Catalysis
Allyltrimethoxysilane has been reported as a remarkable reagent in asymmetric allylation, catalyzed by chiral silver complexes. This process has been applied to a range of carbonyl compounds, including aldehydes, ketones, and imines, demonstrating its versatility and importance in organic synthesis (Yamamoto & Wadamoto, 2007).
2. Allylation in Aqueous Media
The utilization of allyltrimethoxysilane for allylation reactions of carbonyl compounds in aqueous media has been documented. These reactions proceed smoothly with a CdF2-terpyridine complex, emphasizing the role of the ligand in catalytic activity. Such methodologies enable the efficient recovery and reuse of the catalyst without losing its activity (Aoyama et al., 2003).
3. General Catalytic Allylation
Allyltrimethoxysilane has been developed as a general and mild catalytic allylation agent for carbonyl compounds. It's effective for a broad range of substrates and proceeds with copper chloride and TBAT in THF at ambient temperature. This showcases its broad applicability in the synthesis of complex organic molecules (Yamasaki et al., 2002).
4. Synthesis of Chiral Intermediates
Allyltrimethoxysilane has been used in the catalytic asymmetric allylation of cyclic imines, leading to the production of chiral synthetic intermediates. This method was specifically applied in the synthesis of (-)-emetine, an important compound in medicinal chemistry (Itoh et al., 2006).
5. Palladium-Catalyzed Reactions
It has been used in palladium-catalyzed remote sp2-sp3 coupling reactions with chloromethylarenes. This process leads to the formation of new C(sp2)-C(sp3) bonds, producing allyl arenes under mild conditions (Zhang et al., 2017).
6. Mechanistic Studies
Studies on the catalytic cycles of metal fluoride-catalyzed allylation using allyltrimethoxysilane have provided insights into the reaction mechanisms. These studies emphasize the role of metal fluorides in the reaction and distinguish these processes from other similar reactions (Aoyama et al., 2003).
7. Composite Material Fabrication
Allyltrimethoxysilane has been used in the fabrication of polydimethylsiloxane composites with nickel nanoparticle and nanowire fillers. Its application enhances filler dispersion and polymer-filler interface bonding, significantly impacting the mechanical and magnetic properties of the composites (Denver et al., 2009).
Safety And Hazards
Allyltrimethoxysilane is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
trimethoxy(prop-2-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3Si/c1-5-6-10(7-2,8-3)9-4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDHGNFBLIJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC=C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062517 | |
Record name | Allyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Allyltrimethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20170 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Allyltrimethoxysilane | |
CAS RN |
2551-83-9 | |
Record name | Allyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2551-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trimethoxy-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethoxy-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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